![molecular formula C13H15N3OS B15038457 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B15038457.png)
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that features a pyrrole ring and a thienyl group
Preparation Methods
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves the reaction of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 5-methyl-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thienyl rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide include:
2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: This compound lacks the thienyl group and has different chemical properties and applications.
(E)-3-(1-methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one: This compound features a phenyl group instead of a thienyl group, leading to different reactivity and biological activities.
6-(2-formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: This compound has a longer carbon chain and different functional groups, resulting in unique properties and uses.
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H15N3OS/c1-10-5-6-12(18-10)9-14-15-13(17)8-11-4-3-7-16(11)2/h3-7,9H,8H2,1-2H3,(H,15,17)/b14-9+ |
InChI Key |
QRKXAWCVAJDJTP-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CC2=CC=CN2C |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CC2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


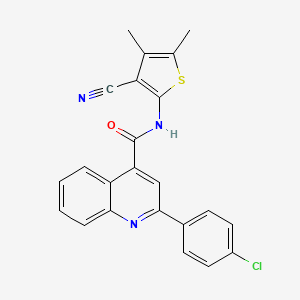
![2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B15038382.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15038389.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15038400.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038405.png)
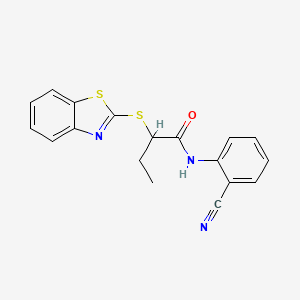

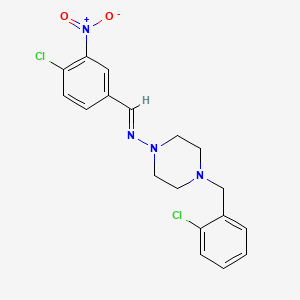
![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B15038433.png)
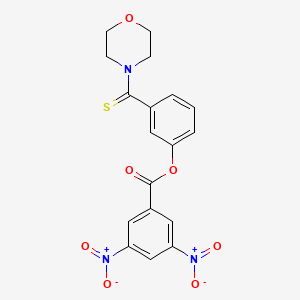
![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone](/img/structure/B15038445.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15038456.png)
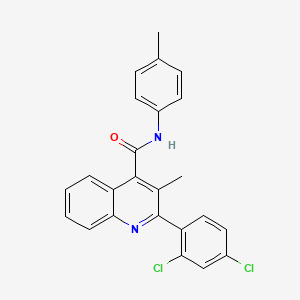
![2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B15038481.png)
